Regulatory Specification as a Distinct Impurity
4-Methylterbinafine hydrochloride is uniquely identified as Terbinafine Hydrochloride Impurity D (EP) and Terbinafine Related Compound D (USP). This is a distinct, specified impurity with a defined acceptance criterion in the official Terbinafine hydrochloride monograph, unlike other unspecified or process-related impurities [1]. Its identity is confirmed by a specific CAS registry number 877265-33-3 (hydrochloride) and 151222-50-3 (free base) [2]. This regulatory distinction mandates its use as a reference standard for identification and quantification in all batches of commercial Terbinafine drug substances and products.
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Designated as EP Impurity D and USP Related Compound D with specified acceptance criteria. |
| Comparator Or Baseline | Other Terbinafine impurities (e.g., β-terbinafine, Z-terbinafine, 1-methylaminomethylnaphtalene) are also specified but represent distinct chemical entities. |
| Quantified Difference | Each impurity has a unique identity, source, and regulatory limit. 4-Methylterbinafine is a specific degradation product derived from the manufacturing raw material MAMN. |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) compendial standards. |
Why This Matters
Procurement of the exact reference standard is mandatory for GMP/GLP compliant analysis and regulatory filing of Terbinafine products.
- [1] United States Pharmacopeia (USP). Terbinafine Hydrochloride Monograph. Official Monograph. View Source
- [2] CAS Common Chemistry. CAS Registry Number 877265-33-3. N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1). View Source
